3-氨基吡嗪-2-羧肼

描述

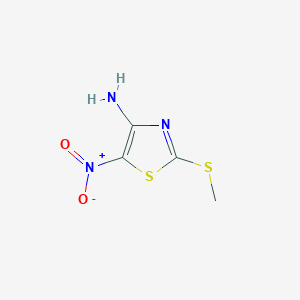

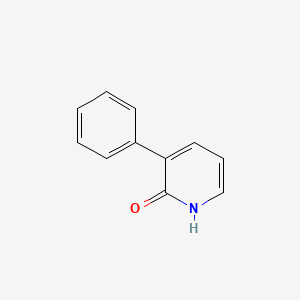

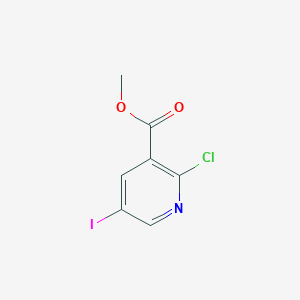

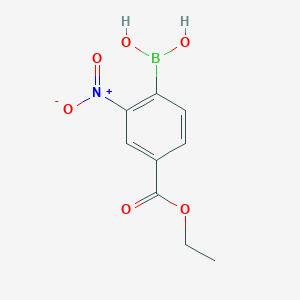

3-Aminopyrazine-2-carbohydrazide is a compound with the CAS Number: 6761-52-0. It has a molecular weight of 153.14 and its IUPAC name is 3-amino-2-pyrazinecarbohydrazide . It appears as a white to yellow to brown powder or crystals .

Synthesis Analysis

The synthesis of 3-Aminopyrazine-2-carbohydrazide has been reported in the literature. For instance, it was synthesized via methyl 3-amino-pyrazine-2-carboxylate (1 mmol) with excess hydrazine hydrate (4 mmol) in methanol solution (5 mL) under refluxing .Molecular Structure Analysis

The molecular structure of 3-Aminopyrazine-2-carbohydrazide has been analyzed. It is monoclinic, with a = 10.1022 (8) Å, b = 9.4818 (8) Å, c = 7.0832 (6) Å, β = 94.1380 (10)°, V = 676.71 (10) Å .Chemical Reactions Analysis

3-Aminopyrazine-2-carbohydrazide has been involved in various chemical reactions. For example, it was found to be involved in the reaction of 2-(arylethynyl)benzaldehydes, undergoing a ring-opening reaction catalyzed by AgOTf .Physical And Chemical Properties Analysis

3-Aminopyrazine-2-carbohydrazide is a white to yellow to brown powder or crystals . The storage temperature is recommended to be at room temperature .科学研究应用

Antimicrobial Activity

3-Aminopyrazine-2-carbohydrazide and its derivatives have been evaluated for their antimicrobial activity . The compounds were tested for their antimycobacterial, antibacterial, and antifungal activities in vitro . The most active compound against Mycobacterium tuberculosis H37Rv (Mtb) was 3-amino- N - (2,4-dimethoxyphenyl)pyrazine-2-carboxamide .

Antifungal Activity

The compounds also showed antifungal activity , mainly against Trichophyton interdigitale and Candida albicans . This suggests potential applications in the treatment of fungal infections.

Antibacterial Activity

The antibacterial activity of 3-Aminopyrazine-2-carbohydrazide was observed for phenyl and alkyl derivatives, but not for benzyl derivatives . This indicates that the antibacterial activity of the compound can be influenced by the type of derivative.

Antimycobacterial Activity

The compound and its derivatives showed antimycobacterial activity against Mycobacterium tuberculosis and M. kansasii . This suggests potential applications in the treatment of tuberculosis.

Cytotoxicity

The compounds were also evaluated for their in vitro cytotoxicity in HepG2 cancer cell line . Only one compound was found to exert some level of cytotoxicity , indicating potential applications in cancer research.

Crystal Structure Analysis

The crystal structure of 3-Aminopyrazine-2-carbohydrazide has been analyzed . This can provide valuable information for understanding the compound’s properties and potential applications in various fields.

作用机制

Target of Action

3-Aminopyrazine-2-carbohydrazide is a compound that has been studied for its antimicrobial properties It is known that similar compounds affect the biosynthesis of mycobacterial mycolic acids .

Mode of Action

It is suggested that it may interfere with the biosynthetic pathway of acetylcoenzyme A by inhibiting certain enzymes . This interaction with its targets could lead to changes in the metabolic processes of the microorganisms, thereby exerting its antimicrobial effects.

Biochemical Pathways

3-Aminopyrazine-2-carbohydrazide potentially affects the biosynthesis of mycobacterial mycolic acids, a type of fatty acid found in the cell walls of mycobacteria . By inhibiting the synthesis of these acids, 3-Aminopyrazine-2-carbohydrazide could disrupt the integrity of the bacterial cell wall, leading to cell death.

Result of Action

The molecular and cellular effects of 3-Aminopyrazine-2-carbohydrazide’s action are likely related to its potential antimicrobial activity. By interfering with the biosynthesis of mycobacterial mycolic acids, 3-Aminopyrazine-2-carbohydrazide could cause structural damage to the bacterial cell wall, leading to cell death .

安全和危害

属性

IUPAC Name |

3-aminopyrazine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5O/c6-4-3(5(11)10-7)8-1-2-9-4/h1-2H,7H2,(H2,6,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBRFKAXSNUXQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(=O)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361289 | |

| Record name | 3-aminopyrazine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminopyrazine-2-carbohydrazide | |

CAS RN |

6761-52-0 | |

| Record name | 3-aminopyrazine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the typical reactions 3-Aminopyrazine-2-carbohydrazide participates in, and what role does it play?

A1: 3-Aminopyrazine-2-carbohydrazide exhibits interesting reactivity, particularly in heterocyclic chemistry.

- Ring-Opening Reactions: Under alkaline conditions, 3-Aminopyrazine-2-carbohydrazide undergoes ring-opening to yield 3-aminopyrazine-2-carboxylic acids. This process is influenced by the presence of substituents on the pyrazine ring. For example, a 2-methyl group significantly hinders the ring-opening process [].

- Reaction with Hydrazine: Upon reaction with hydrazine, 3-Aminopyrazine-2-carbohydrazide forms a mixture of a 4,5-diaminopyrimidine and a 3-aminopyrazine-2-carbohydrazide, demonstrating its versatility as a precursor for different heterocyclic systems. The presence of a 7-methyl group on the pyrazine ring selectively favors the formation of the 3-aminopyrazine-2-carbohydrazide derivative [].

- Multi-Step Synthesis: In a novel silver triflate (AgOTf) catalyzed reaction, 3-Aminopyrazine-2-carbohydrazide reacts with 2-(arylethynyl)benzaldehydes in the presence of dioxane. This multi-step process involves a ring-opening of dioxane and leads to the formation of 3-aryl-1-(2-(vinyloxy)ethoxy)isoquinolines. Interestingly, 3-Aminopyrazine-2-carbohydrazide acts as a reactant and is ultimately lost as 3-aminopyrazine-2-carboxamide in the final product [].

Q2: How is the structure of 3-Aminopyrazine-2-carbohydrazide confirmed?

A2: The structure of 3-Aminopyrazine-2-carbohydrazide has been determined through X-ray crystallography []. The compound crystallizes in the monoclinic system with the space group P21/c. The crystal structure provides detailed information about bond lengths, bond angles, and the spatial arrangement of atoms within the molecule.

Q3: Has 3-Aminopyrazine-2-carbohydrazide been investigated for its anti-tubercular potential, and what structural features influence its activity?

A3: Yes, 3-Aminopyrazine-2-carbohydrazide derivatives have shown promising anti-tubercular activity []. Notably, N’-substitutedbenzaldehyde-3-amino-pyrazine-2-carbohydrazide derivatives exhibited significant inhibition against Mycobacterium tuberculosis H37Ra.

- Structure-Activity Relationship (SAR): Quantitative Structure-Activity Relationship (QSAR) studies, specifically using Recursive Partitioning (RP) analysis, have been employed to establish a relationship between the structure of 3-aminopyrazine-2-carbohydrazide derivatives and their anti-tubercular activity. These studies help identify key structural features that contribute to potency and guide the design of new, more effective derivatives [].

Q4: Are there specific analytical techniques used to study 3-Aminopyrazine-2-carbohydrazide?

A4: Various analytical techniques are employed to characterize and quantify 3-Aminopyrazine-2-carbohydrazide.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。